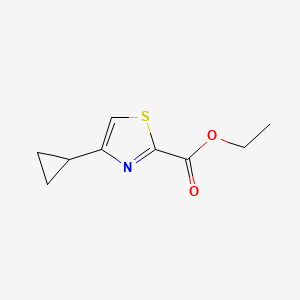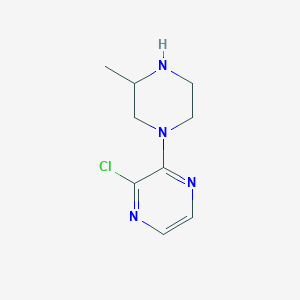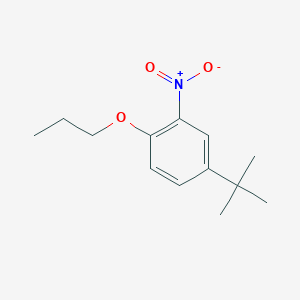
4-Tert-butyl-2-nitrophenyl propyl ether
Übersicht
Beschreibung
4-Tert-butyl-2-nitrophenyl propyl ether is an organic compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . It is characterized by the presence of a tert-butyl group, a nitro group, and a propyl ether linkage attached to a phenyl ring. This compound is used primarily in research and development settings and is not intended for medicinal or household use .
Vorbereitungsmethoden
The synthesis of 4-Tert-butyl-2-nitrophenyl propyl ether typically involves the reaction of 4-tert-butyl-2-nitrophenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide. The product is then purified through recrystallization or column chromatography .
Analyse Chemischer Reaktionen
4-Tert-butyl-2-nitrophenyl propyl ether can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ether linkage can be cleaved under acidic conditions to yield the corresponding phenol and propyl alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl groups through Friedel-Crafts alkylation reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-2-nitrophenyl propyl ether is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis reactions.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research involving this compound focuses on its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-2-nitrophenyl propyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ether linkage and tert-butyl group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Tert-butyl-2-nitrophenyl propyl ether can be compared with other similar compounds, such as:
4-Tert-butyl-2-nitrophenol: Lacks the propyl ether linkage and has different reactivity and applications.
4-Tert-butylphenyl ether: Lacks the nitro group, resulting in different chemical properties and reactivity.
2-Nitrophenyl propyl ether: Lacks the tert-butyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity patterns that are valuable in research and development settings.
Eigenschaften
IUPAC Name |
4-tert-butyl-2-nitro-1-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-5-8-17-12-7-6-10(13(2,3)4)9-11(12)14(15)16/h6-7,9H,5,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCMXYGWDLTFKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694824 | |
| Record name | 4-tert-Butyl-2-nitro-1-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33353-60-5 | |
| Record name | 4-tert-Butyl-2-nitro-1-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline](/img/structure/B1423170.png)

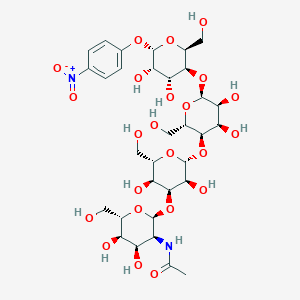

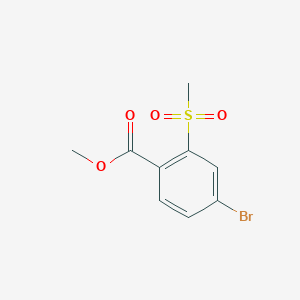
![4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde](/img/structure/B1423177.png)
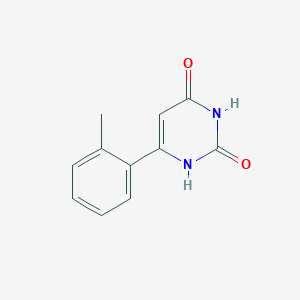
![1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine](/img/structure/B1423179.png)

